molecular formula C27H43NaO7S B1260935 Eurysterol B

Eurysterol B

Cat. No. B1260935
M. Wt: 534.7 g/mol
InChI Key: OZULCLLLPIEFBL-FUPZROSBSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Eurysterol B is an organic sodium salt that is monosodium salt of eurysterol B sulfonic acid. Isolated from an undescribed marine sponge of the genus Euryspongia collected in Palau, it is cytotoxic and exhibits antifungal activity against both amphotericin B-resistant and wild-type strains of Candida albicans. It has a role as a metabolite, an antineoplastic agent and an antifungal agent. It contains a eurysterol B(1-). It derives from a hydride of a 5alpha-cholestane.

Scientific Research Applications

Cytotoxicity and Antifungal Activity

Eurysterol B has been identified as possessing cytotoxic properties against human colon carcinoma cells, with IC50 values of 14.3 microg/mL. Additionally, it has demonstrated antifungal activity against both amphotericin B-resistant and wild-type strains of Candida albicans, with MIC values of 15.6 and 62.5 microg/mL respectively (Boonlarppradab & Faulkner, 2007).

Chemical Synthesis

The first chemical synthesis of Eurysterol A, a structurally related compound, was achieved, providing a method to produce these compounds for further research. This synthesis involved multiple steps, including hydroxylation, oxidative functionalization, and intramolecular oxa-Michael addition, yielding Eurysterol A in 5% overall yield in 11 steps (Taspinar et al., 2020).

Biological Variation Studies

While not directly related to Eurysterol B, studies like the European Biological Variation Study (EuBIVAS) contribute to the broader context of biological research by providing data on biological variation, which is critical for understanding the impact of substances like Eurysterol B on biological systems (Aarsand et al., 2018).

Redox Biology

Research in redox biology, such as the findings from the COST action BM1203 (EU-ROS), is relevant to understanding how compounds like Eurysterol B might interact with oxidative processes in the body. This research provides insights into redox regulation and its implications for diseases, which can be crucial for evaluating the therapeutic potential of Eurysterol B (Egea et al., 2017).

Bioactive Marine Steroids

Eurysterol B falls within the category of bioactive marine steroids, which have been extensively studied for their various biological activities. The isolation and characterization of these compounds, including their anti-inflammatory activities, are essential for understanding the potential applications of Eurysterol B (Mandeau et al., 2005).

properties

Product Name

Eurysterol B

Molecular Formula

C27H43NaO7S

Molecular Weight

534.7 g/mol

IUPAC Name

sodium;[(1R,2R,5R,6R,9R,10R,12R,13R,15S)-12,13-dihydroxy-5-methyl-6-[(E,2R)-6-methylhept-3-en-2-yl]-19-oxapentacyclo[8.7.2.01,13.02,10.05,9]nonadecan-15-yl] sulfate

InChI

InChI=1S/C27H44O7S.Na/c1-17(2)6-5-7-18(3)20-8-9-21-24(20,4)12-11-22-25-13-10-19(34-35(30,31)32)14-27(25,29)23(28)15-26(21,22)33-16-25;/h5,7,17-23,28-29H,6,8-16H2,1-4H3,(H,30,31,32);/q;+1/p-1/b7-5+;/t18-,19+,20-,21-,22-,23-,24-,25+,26-,27+;/m1./s1

InChI Key

OZULCLLLPIEFBL-FUPZROSBSA-M

Isomeric SMILES

C[C@H](/C=C/CC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@@]24C[C@H]([C@@]5([C@@]3(CC[C@@H](C5)OS(=O)(=O)[O-])CO4)O)O)C.[Na+]

Canonical SMILES

CC(C)CC=CC(C)C1CCC2C1(CCC3C24CC(C5(C3(CCC(C5)OS(=O)(=O)[O-])CO4)O)O)C.[Na+]

synonyms

eurysterol B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Eurysterol B
Reactant of Route 2
Eurysterol B
Reactant of Route 3
Eurysterol B
Reactant of Route 4
Eurysterol B
Reactant of Route 5
Eurysterol B
Reactant of Route 6
Eurysterol B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.